molecular formula C15H19FN2O3 B2873473 Tert-butyl N-[[2-fluoro-4-(prop-2-enoylamino)phenyl]methyl]carbamate CAS No. 2411240-08-7

Tert-butyl N-[[2-fluoro-4-(prop-2-enoylamino)phenyl]methyl]carbamate

Cat. No. B2873473
CAS RN: 2411240-08-7
M. Wt: 294.326
InChI Key: SIDGPKXYPMTRGF-UHFFFAOYSA-N
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Description

Compounds like “Tert-butyl N-[[2-fluoro-4-(prop-2-enoylamino)phenyl]methyl]carbamate” belong to the class of organic compounds known as carbamates. These are organic compounds containing the carbamate group, CONH2 .


Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of an amine with a suitable ester. In this case, the amine would be 2-fluoro-4-(prop-2-enoylamino)phenylmethylamine, and the ester would be tert-butyl carbonate .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a carbamate group (CONH2) attached to a tert-butyl group and a phenyl ring. The phenyl ring is further substituted with a fluoro group and a prop-2-enoylamino group .


Chemical Reactions Analysis

Carbamates typically undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and a carboxylic acid or its salt .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound. Carbamates are generally stable compounds but can hydrolyze under acidic or basic conditions .

Safety and Hazards

Like all chemicals, carbamates should be handled with care. They can be harmful or fatal if swallowed, inhaled, or absorbed through the skin .

properties

IUPAC Name

tert-butyl N-[[2-fluoro-4-(prop-2-enoylamino)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-5-13(19)18-11-7-6-10(12(16)8-11)9-17-14(20)21-15(2,3)4/h5-8H,1,9H2,2-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDGPKXYPMTRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)NC(=O)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{[2-fluoro-4-(prop-2-enamido)phenyl]methyl}carbamate

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